3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan and thiophene rings: These heterocycles can be introduced through coupling reactions such as Suzuki or Stille coupling.
Formation of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Final coupling to form the carboxamide: This step involves the reaction of the azetidine derivative with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple heterocyclic rings which are often found in bioactive molecules.
Medicine
Potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, pending further research and validation.
Industry
In industry, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole and furan rings.
N-(thiophen-2-yl)azetidine-1-carboxamide derivatives: These compounds share the azetidine and thiophene rings.
Uniqueness
The uniqueness of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-14(15-11-4-2-6-22-11)18-7-9(8-18)13-16-12(17-21-13)10-3-1-5-20-10/h1-6,9H,7-8H2,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWYRNQCZOSHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.